Crystal Packing and Conformation
The solid-state structure of 4-chloro-N-methylbenzamide is uniquely defined by a triclinic crystal system with two distinct molecules in the asymmetric unit. The dihedral angle between the benzene ring and the amide group differs significantly between these two conformers, measuring 5.9° and 16.7° [1]. This is a key differentiator from simpler benzamides. For example, the unsubstituted benzamide itself crystallizes in a monoclinic system with a single molecule per asymmetric unit and a planar conformation (dihedral angle ~0°) [2]. The presence of two non-planar conformations in 4-chloro-N-methylbenzamide introduces a complexity in hydrogen bonding (N—H⋯O chains along the b-axis) that affects solubility and crystal habit, which are critical considerations for formulation and solid-state characterization.
| Evidence Dimension | Conformational Flexibility (Dihedral Angle) |
|---|---|
| Target Compound Data | 5.9° and 16.7° (two molecules in asymmetric unit) |
| Comparator Or Baseline | Benzamide (unsubstituted): ~0° (planar, single molecule in asymmetric unit) |
| Quantified Difference | Deviation from planarity up to 16.7° vs. ~0° for benzamide; presence of two unique conformers vs. one. |
| Conditions | Single-crystal X-ray diffraction at 296 K |
Why This Matters
The specific crystal packing, governed by the 4-chloro and N-methyl substitution, directly influences the compound's melting point, solubility, and stability, which are key procurement and handling considerations for reproducible synthesis and assay development.
- [1] Liu, Y. J., et al. (2012). 4-Chloro-N-methylbenzamide. Acta Crystallographica Section E, 68(4), o937. View Source
- [2] Penfold, B. R., & White, J. C. B. (1959). The crystal structure of benzamide. Acta Crystallographica, 12(2), 130-135. View Source
